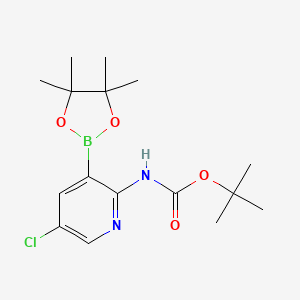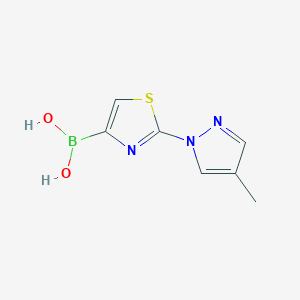
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid
Descripción general
Descripción
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid (MTPTBA) is a novel organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving the synthesis of organic compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with thionyl chloride to form 4-methyl-1H-pyrazole-1-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form the desired product, which is subsequently converted to the boronic acid derivative using boronic acid pinacol ester and a palladium catalyst.
Starting Materials
4-methyl-1H-pyrazole-1-carboxylic acid, thionyl chloride, 2-aminothiazole, boronic acid pinacol ester, palladium catalyst
Reaction
4-methyl-1H-pyrazole-1-carboxylic acid is reacted with thionyl chloride to form 4-methyl-1H-pyrazole-1-carbonyl chloride., 4-methyl-1H-pyrazole-1-carbonyl chloride is reacted with 2-aminothiazole to form 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-carbonyl chloride., 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-carbonyl chloride is then reacted with boronic acid pinacol ester and a palladium catalyst to form 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid.
Aplicaciones Científicas De Investigación
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as amino acids and peptides. It has also been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. In addition, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has been used in the study of enzyme inhibition and protein-protein interactions.
Mecanismo De Acción
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid acts as an inhibitor of enzymes and proteins. It binds to the active site of an enzyme or protein, preventing it from catalyzing its reaction. In addition, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid can also act as an inhibitor of protein-protein interactions, disrupting the binding of two proteins.
Efectos Bioquímicos Y Fisiológicos
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit enzymes and proteins, as well as to disrupt protein-protein interactions. In addition, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has also been shown to have anti-inflammatory and analgesic effects, as well as to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively inexpensive, making it a cost-effective option for experiments. However, there are also some limitations to using 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid in laboratory experiments. For example, it is not very soluble in organic solvents, making it difficult to dissolve in certain solutions.
Direcciones Futuras
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has a wide range of potential future directions. It could be used in the development of new drugs, as well as in the study of enzyme inhibition and protein-protein interactions. In addition, it could be used in the study of bacterial and viral infections, as well as in the study of the biochemical and physiological effects of drugs. Finally, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid could be used in the development of new organic compounds, as well as in the study of the mechanisms of action of drugs.
Propiedades
IUPAC Name |
[2-(4-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-2-9-11(3-5)7-10-6(4-14-7)8(12)13/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDIQPUHYSEOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2C=C(C=N2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189330 | |
| Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid | |
CAS RN |
1310383-65-3 | |
| Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



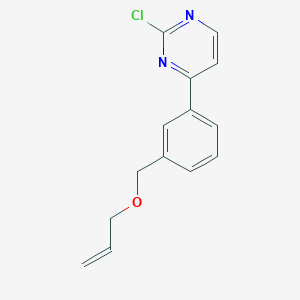


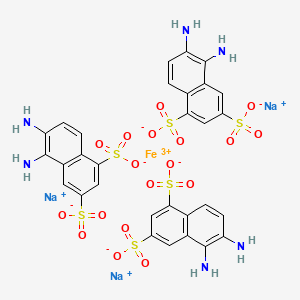
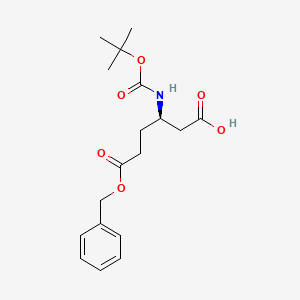
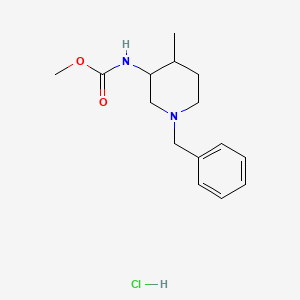
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)


